
3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
説明
3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as PQ 401, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives and is known for its unique chemical structure that exhibits various biological activities.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 involves its interaction with various molecular targets such as enzymes, receptors, and ion channels. It acts as a potent inhibitor of enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling pathways, respectively. This compound 401 also modulates the activity of receptors such as NMDA and GABA receptors, which are involved in neurotransmission and synaptic plasticity. Additionally, this compound 401 interacts with ion channels such as voltage-gated sodium and calcium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
This compound 401 exhibits various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound 401 inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons against oxidative stress. In vivo studies have shown that this compound 401 exhibits anti-tumor activity in xenograft models of breast cancer and prostate cancer, reduces inflammation in animal models of colitis and arthritis, and protects against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 has several advantages as a research tool, including its potent biological activity, selectivity for specific molecular targets, and availability in pure form. However, there are also some limitations associated with the use of this compound 401 in lab experiments, including its low solubility in aqueous solutions, potential toxicity at high concentrations, and lack of in vivo pharmacokinetic data.
将来の方向性
There are several future directions for the research on 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401. One potential direction is to investigate its therapeutic potential in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific molecular targets. Additionally, the development of more potent and selective analogs of this compound 401 could lead to the discovery of new drugs with improved therapeutic efficacy and safety profiles.
合成法
The synthesis of 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 involves the condensation reaction of 4-fluoroaniline and 2-amino-3-hydroxyquinoxaline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. The overall yield of this compound 401 is around 50%, and the purity of the product is determined by various analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound 401 has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It acts by inducing cell cycle arrest and apoptosis in cancer cells. This compound 401 also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound 401 has been shown to protect neurons against oxidative stress and neuroinflammation.
特性
IUPAC Name |
3-(4-fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3/c15-10-7-5-9(6-8-10)13-14(18)17(20)12-4-2-1-3-11(12)16(13)19/h1-8,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQMCTURZXRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326893 | |
| Record name | 3-(4-fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371209-86-8 | |
| Record name | 3-(4-fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


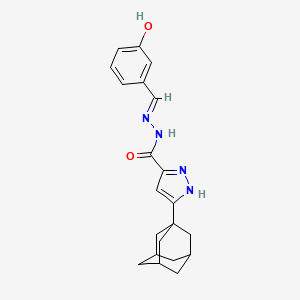
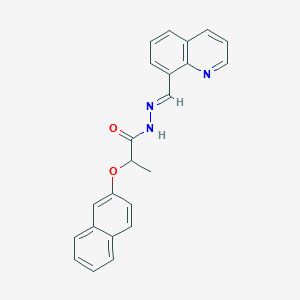
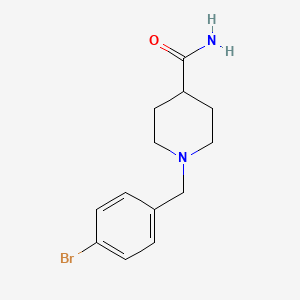
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
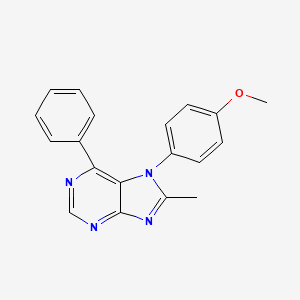
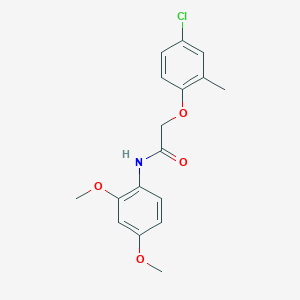
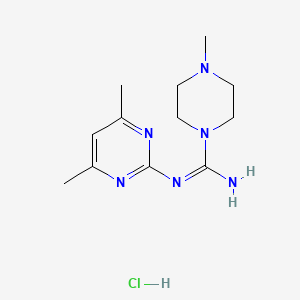

![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)
